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Abstract
D-Phenylalaninol, the chiral amino alcohol derived from the D-isomer of phenylalanine, is a

critical building block in synthetic organic chemistry and holds significant importance in the

pharmaceutical industry. Its defined stereochemistry makes it an invaluable chiral auxiliary and

a precursor for the synthesis of enantiomerically pure pharmaceuticals. This technical guide

provides a comprehensive overview of the structure, stereochemistry, and key physicochemical

properties of D-Phenylalaninol. It further details experimental protocols for its synthesis and

stereochemical analysis, and explores its biological role as a monoamine releasing agent.

Core Structure and Physicochemical Properties
D-Phenylalaninol, systematically named (2R)-2-amino-3-phenylpropan-1-ol, is a chiral molecule

featuring a primary alcohol, a primary amine, and a benzyl group attached to a propane

backbone. The stereocenter at the C2 position, with the (R) configuration, is crucial to its

chemical and biological identity.

Structural and Chemical Identifiers
The fundamental structural details and identifiers for D-Phenylalaninol are summarized in the

table below.
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Property Value

IUPAC Name (2R)-2-amino-3-phenylpropan-1-ol[1]

Synonyms
(R)-(+)-2-Amino-3-phenyl-1-propanol, D-Phe-

ol[2][3]

CAS Number 5267-64-1[2]

Molecular Formula C₉H₁₃NO[2]

Molecular Weight 151.21 g/mol [1]

InChI Key STVVMTBJNDTZBF-SECBINFHSA-N[1]

SMILES C1=CC=C(C=C1)C--INVALID-LINK--N[1]

Physicochemical Data
The key physicochemical properties of D-Phenylalaninol are presented in the following table for

easy reference.

Property Value

Appearance White crystalline powder[2]

Melting Point 90-96 °C[2]

Optical Rotation [α]D²⁷ = +22 ± 2º (c=1.2 in 1N HCl)[2]

Solubility
Soluble in Dichloromethane, Ethyl Acetate,

Methanol[4][5]

Storage Conditions Store at 0-8°C[2]

Stereochemistry and Its Significance
The stereochemistry of D-Phenylalaninol is defined by the (R) configuration at the chiral center

(C2). This specific spatial arrangement of the amino and hydroxymethyl groups relative to the

benzyl side chain is fundamental to its application as a chiral auxiliary in asymmetric synthesis,

enabling the stereoselective synthesis of complex molecules.[2] The enantiomer, L-
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Phenylalaninol, possesses the (S) configuration and exhibits different biological and chemical

properties.

The distinct stereochemistry of D- and L-phenylalanine derivatives leads to differential

interactions with chiral biological macromolecules such as receptors and enzymes, resulting in

varied physiological effects.

Stereoisomers of Phenylalaninol

D-Phenylalaninol (R-isomer)

L-Phenylalaninol (S-isomer)
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Figure 1: Stereochemical relationship between D- and L-Phenylalaninol.

Experimental Protocols
Synthesis of D-Phenylalaninol via Reduction of D-
Phenylalanine
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A common and effective method for the synthesis of D-Phenylalaninol is the reduction of the

carboxylic acid functionality of D-phenylalanine.

Materials:

D-Phenylalanine

Lithium borohydride (LiBH₄)

Trimethylsilyl chloride (TMSCl)

Tetrahydrofuran (THF), freshly distilled

Methanol (MeOH)

2.5 M aqueous Sodium Hydroxide (NaOH)

Chloroform

Sodium sulfate (Na₂SO₄)

Flame-dried reaction flask with a magnetic stirrer

Ice/water bath

Nitrogen atmosphere setup

Procedure:

To a cold (0°C) solution of LiBH₄ (2.0 equivalents) in freshly distilled THF, add TMSCl (4.0

equivalents) under a nitrogen atmosphere.

Remove the ice bath and stir the mixture at room temperature for 15 minutes.

Re-cool the mixture to 0°C and add D-phenylalanine (1.0 equivalent).

Remove the ice bath and stir the reaction mixture overnight at room temperature.
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Cool the mixture to 0°C and quench the reaction by the dropwise addition of MeOH, followed

by 2.5 M aqueous NaOH.

Evaporate the solvent in vacuo.

Extract the residue with chloroform (5 times).

Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate in vacuo to yield D-

Phenylalaninol as a white crystalline solid.

Stereochemical Analysis by Chiral High-Performance
Liquid Chromatography (HPLC)
The enantiomeric purity of D-Phenylalaninol can be determined using chiral HPLC.

Instrumentation and Materials:

HPLC system with a UV detector

Chiral column (e.g., teicoplanin-based chiral stationary phase like Astec® CHIROBIOTIC® T)

HPLC grade methanol, glacial acetic acid, and triethylamine

D-Phenylalaninol sample

Mobile Phase Preparation:

Prepare a mobile phase consisting of HPLC grade methanol with 0.1% glacial acetic acid

and 0.05% triethylamine.

Degas the mobile phase before use.

Sample Preparation:

Dissolve a small amount of the D-Phenylalaninol sample in the mobile phase to a

concentration of approximately 0.1 mg/mL.

Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:

Column: Teicoplanin-based chiral stationary phase

Mobile Phase: Methanol with 0.1% acetic acid and 0.05% triethylamine

Flow Rate: 1.0 mL/min

Column Temperature: 25°C

Detection: UV at 210 nm

Injection Volume: 10 µL

The retention times for D- and L-Phenylalaninol will be different, allowing for the determination

of enantiomeric excess.

Chiral HPLC Workflow for Phenylalaninol
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Figure 2: Workflow for the chiral separation of Phenylalaninol enantiomers.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of D-Phenylalaninol can be confirmed by ¹H and ¹³C NMR spectroscopy. The

following are typical chemical shifts observed in CDCl₃:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Aromatic-H 7.20-7.35 (m, 5H) 138.5 (Ar-C)

CH(NH₂) 3.35 (m, 1H) 129.3 (Ar-CH)

CH₂OH 3.45-3.65 (m, 2H) 128.6 (Ar-CH)

CH₂Ph 2.55-2.75 (m, 2H) 126.3 (Ar-CH)

NH₂ & OH 2.0-3.0 (br s, 3H) 66.5 (CH₂OH)

54.5 (CHNH₂)

40.8 (CH₂Ph)

Note: Chemical shifts can vary depending on the solvent and concentration.

Biological Activity and Signaling
D-Phenylalaninol is a psychostimulant and a monoamine releasing agent (MRA).[6] It exhibits a

preference for inducing the release of norepinephrine (NE) over dopamine (DA).

Monoamine Release Data
Neurotransmitter EC₅₀ for Release (nM)

Norepinephrine 106

Dopamine 1,355

Serotonin >10,000
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Data obtained from studies on rat brain synaptosomes.[6]

Mechanism of Action
As a monoamine releasing agent, D-Phenylalaninol is thought to exert its effects through the

following mechanism:

Uptake into Presynaptic Neuron: D-Phenylalaninol enters the presynaptic neuron via

monoamine transporters, primarily the norepinephrine transporter (NET) and to a lesser

extent, the dopamine transporter (DAT).

Interaction with VMAT2: Inside the neuron, it interacts with vesicular monoamine transporter

2 (VMAT2), leading to the release of norepinephrine and dopamine from synaptic vesicles

into the cytoplasm.

Transporter Reversal: D-Phenylalaninol can also induce the reversal of the plasma

membrane transporters (NET and DAT), causing the efflux of norepinephrine and dopamine

from the cytoplasm into the synaptic cleft.

This increase in synaptic concentrations of norepinephrine and dopamine leads to enhanced

neurotransmission.
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Mechanism of D-Phenylalaninol as a Monoamine Releasing Agent
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Figure 3: Proposed mechanism of D-Phenylalaninol-induced monoamine release.

Applications in Drug Development
D-Phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceuticals.

[2] Its defined stereochemistry is essential for creating drugs with high selectivity and efficacy. It

is also used as a precursor in the synthesis of other chiral molecules and as a chiral catalyst in

asymmetric reactions.[2] Notably, D-Phenylalaninol is a known impurity in the synthesis of

solriamfetol, a dopamine and norepinephrine reuptake inhibitor.[6]

Conclusion
D-Phenylalaninol is a molecule of significant interest to researchers in organic synthesis and

drug development. Its well-defined structure and stereochemistry, coupled with its biological

activity as a monoamine releasing agent, make it a versatile tool in the creation of new
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chemical entities with therapeutic potential. The experimental protocols and data presented in

this guide provide a solid foundation for its synthesis, analysis, and application in a research

and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b555900?utm_src=pdf-custom-synthesis
https://www.scribd.com/document/507931499/Reduction-of-Phenylalanine-to-Amphetamine
https://par.nsf.gov/servlets/purl/10148172
https://www.researchgate.net/figure/Absolute-value-of-optical-rotation-of-phenylalanine-for-various-L-enantiomer-abundances_fig7_345016978
https://pubs.rsc.org/en/content/articlelanding/1999/dt/a806582i
https://pubs.rsc.org/en/content/articlelanding/1999/dt/a806582i
https://pubs.rsc.org/en/content/articlelanding/1999/dt/a806582i
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Monoamine_releasing_agent
https://en.wikipedia.org/wiki/Phenylalaninol
https://www.benchchem.com/product/b555900#d-phenylalaninol-structure-and-stereochemistry
https://www.benchchem.com/product/b555900#d-phenylalaninol-structure-and-stereochemistry
https://www.benchchem.com/product/b555900#d-phenylalaninol-structure-and-stereochemistry
https://www.benchchem.com/product/b555900#d-phenylalaninol-structure-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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